3-cyclobutyl-3-phenylpropanoic acid
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Overview
Description
3-cyclobutyl-3-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound features a cyclobutyl group and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions .
Another method involves the hydrogenation of cinnamic acid derivatives, which can be achieved using various reducing agents such as sodium amalgam or catalytic hydrogenation . The reaction conditions for these methods vary, but they generally require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophilic reagents: Nitric acid, halogens
Major Products Formed
The major products formed from these reactions include ketones, alcohols, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-cyclobutyl-3-phenylpropanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-cyclobutyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-cyclobutyl-3-phenylpropanoic acid can be compared with other similar compounds, such as:
Phenylpropanoic acid: This compound has a similar structure but lacks the cyclobutyl group, which may result in different chemical and biological properties.
Cinnamic acid: Another related compound, cinnamic acid, has a similar backbone but features a double bond in the side chain, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-cyclobutyl-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKYOTNVMIZSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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